methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate
Description
Methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate is a synthetic organic compound featuring a benzodioxol group, a sulfamoyl linker, a furan ring, and a benzoate ester moiety. This structure combines heterocyclic and aromatic components, which are often associated with bioactive properties in pharmaceuticals and agrochemicals. The furan-2-amido group contributes to planar rigidity, and the methyl benzoate ester improves solubility and bioavailability .
Properties
IUPAC Name |
methyl 4-[[5-(1,3-benzodioxol-5-ylsulfamoyl)furan-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S/c1-27-20(24)12-2-4-13(5-3-12)21-19(23)16-8-9-18(30-16)31(25,26)22-14-6-7-15-17(10-14)29-11-28-15/h2-10,22H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZGQJNARGOKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and furan rings, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of nitro groups can produce amines .
Scientific Research Applications
Methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The furan ring can also participate in binding interactions with proteins, affecting their function . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogs can be categorized based on core modifications:
Key Research Findings
Bioactivity Comparison: LMM5 and LMM11 exhibit antifungal properties but lack the benzodioxol group present in the target compound. Sulfonylurea herbicides (e.g., metsulfuron-methyl) share the sulfamoyl-benzoate backbone but incorporate triazine rings instead of furan/benzodioxol systems. This substitution shifts activity from antifungal to herbicidal by altering enzyme specificity .
Physicochemical Properties :
- The methyl benzoate ester in the target compound improves lipophilicity (logP ~2.8) compared to LMM11 (logP ~3.2), which uses a furan-2-yl group. Lower logP may enhance aqueous solubility for pharmaceutical applications .
- Benzodioxol-containing analogs (e.g., 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine) exhibit psychoactive properties, suggesting the benzodioxol group’s versatility in modulating receptor interactions .
Synthetic Challenges :
- The target compound’s sulfamoyl linker requires precise coupling conditions (e.g., carbodiimide-mediated amidation) to avoid side reactions, a challenge shared with LMM5/LMM11 synthesis .
- In contrast, sulfonylurea herbicides are synthesized via simpler urea-forming reactions, leveraging triazine nucleophilicity .
Biological Activity
Methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, a sulfamoyl group, and an amido linkage, contributing to its diverse biological interactions. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 370.41 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfamoyl group allows for competitive inhibition of enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest : Studies indicate that this compound may cause cell cycle arrest at the S phase by interfering with DNA synthesis and repair mechanisms .
Anticancer Activity
Research has demonstrated that derivatives of benzodioxole exhibit promising anticancer properties. For instance:
- Case Study 1 : A study involving related benzodioxole compounds indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of microtubule dynamics, leading to mitotic arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the sulfamoyl group, which is known for enhancing antibacterial properties.
Neuroprotective Effects
Preliminary studies suggest that benzodioxole derivatives may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, potentially aiding in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antimicrobial | Moderate activity against Gram-positive bacteria | |
| Neuroprotective | Reduces oxidative stress |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competes with substrates for active sites on enzymes |
| Apoptosis Induction | Triggers intrinsic apoptotic pathways leading to cell death |
| Cell Cycle Arrest | Interferes with DNA replication processes |
Conclusions and Future Directions
This compound exhibits a range of biological activities that warrant further investigation. Its potential as an anticancer agent is particularly promising, given its mechanisms involving apoptosis and cell cycle modulation. Future research should focus on:
- Conducting detailed pharmacokinetic studies to understand absorption and metabolism.
- Exploring combination therapies with existing anticancer drugs to enhance efficacy.
- Investigating the compound's effects in vivo to validate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
